Serazapine

Vue d'ensemble

Description

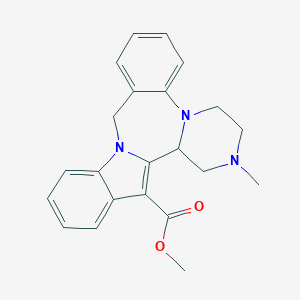

La sérazapine, également connue sous son nom de code de développement CGS-15040A, est un antagoniste des récepteurs de la sérotonine 5-HT2. Elle a été étudiée comme un traitement potentiel du trouble anxieux généralisé dans les années 1990. Dans les essais cliniques, la sérazapine a été bien tolérée à des doses de 10 à 40 milligrammes et s'est avérée supérieure au placebo pour réduire les symptômes de l'anxiété .

Méthodes De Préparation

La voie de synthèse de la sérazapine implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un squelette benzo-pyrazino-diazépino-indole. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Analyse Des Réactions Chimiques

La sérazapine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles pour remplacer des groupes fonctionnels spécifiques sur la molécule de sérazapine.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur charbon, ainsi que des conditions de température et de pression spécifiques pour optimiser le rendement réactionnel. Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés .

Applications de recherche scientifique

La sérazapine a été explorée pour diverses applications de recherche scientifique, notamment :

Chimie : En tant qu'antagoniste des récepteurs de la sérotonine, elle est utilisée dans des études relatives aux interactions des neurotransmetteurs et à la liaison des récepteurs.

Biologie : Elle est utilisée dans la recherche sur les troubles anxieux et le rôle de la sérotonine dans la régulation de l'humeur.

Médecine : Bien que son développement clinique ait été interrompu, la sérazapine s'est avérée prometteuse pour réduire les symptômes de l'anxiété, ce qui en fait un sujet d'intérêt en psychopharmacologie.

Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anxiolytiques.

Mécanisme d'action

La sérazapine exerce ses effets en antagonisant les récepteurs de la sérotonine 5-HT2. Cette action entraîne une diminution de l'activité de la sérotonine au niveau de ces récepteurs, ce qui est censé contribuer à ses effets anxiolytiques. Les cibles moléculaires impliquées comprennent les récepteurs de la sérotonine du système nerveux central, et les voies affectées sont celles liées à la signalisation de la sérotonine et à la neurotransmission .

Applications De Recherche Scientifique

Serazapine has been explored for various scientific research applications, including:

Chemistry: As a serotonin receptor antagonist, it is used in studies related to neurotransmitter interactions and receptor binding.

Biology: It is utilized in research on anxiety disorders and the role of serotonin in mood regulation.

Medicine: Although its clinical development was discontinued, this compound showed promise in reducing anxiety symptoms, making it a subject of interest in psychopharmacology.

Industry: Potential applications in the pharmaceutical industry for the development of new anxiolytic drugs.

Mécanisme D'action

Serazapine exerts its effects by antagonizing serotonin 5-HT2 receptors. This action leads to a decrease in serotonin activity at these receptors, which is believed to contribute to its anxiolytic effects. The molecular targets involved include the central nervous system’s serotonin receptors, and the pathways affected are those related to serotonin signaling and neurotransmission .

Comparaison Avec Des Composés Similaires

La sérazapine est similaire à d'autres antagonistes des récepteurs de la sérotonine, tels que :

Mirtazapine : Un autre antidépresseur tétracyclique qui agit également sur les récepteurs de la sérotonine, mais qui a une structure chimique différente et des effets supplémentaires sur les récepteurs noradrénergiques.

Trazodone : Un antidépresseur avec des propriétés d'antagonisme des récepteurs de la sérotonine, mais il a également des effets sédatifs en raison de son action sur les récepteurs de l'histamine.

Néfazodone : Similaire dans son antagonisme des récepteurs de la sérotonine, mais diffère dans sa structure chimique et ses effets supplémentaires sur les récepteurs de la norépinéphrine.

Le caractère unique de la sérazapine réside dans son action spécifique sur les récepteurs de la sérotonine 5-HT2 sans effets significatifs sur d'autres systèmes de neurotransmetteurs, ce qui en fait un agent anxiolytique plus ciblé .

Activité Biologique

Serazapine, also known as CPDD-0035, is a compound classified as a selective 5-HT2 antagonist. It has garnered interest for its potential anxiolytic properties and its role in modulating serotonin receptors, which are critical in the treatment of various mood disorders. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.

This compound primarily functions by antagonizing the 5-HT2 serotonin receptors. This action can lead to increased serotonin availability in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction. The selectivity for the 5-HT2 receptor over other serotonin receptors may contribute to its unique therapeutic profile compared to other antidepressants and anxiolytics.

Key Mechanisms:

- 5-HT2 Antagonism : Reduces receptor activity leading to decreased anxiety and improved mood.

- Serotonin Modulation : Enhances serotonergic transmission by preventing receptor overactivation.

Pharmacological Properties

The biological activity of this compound has been assessed through various studies focusing on its antidepressant and anxiolytic effects. Below is a summary of key pharmacological properties:

| Property | Description |

|---|---|

| Receptor Affinity | Selective antagonist for 5-HT2 receptors |

| Anxiolytic Effects | Demonstrated potential to reduce anxiety in preclinical models |

| Antidepressant Effects | Potentially enhances mood through serotonergic pathways |

| Side Effect Profile | Generally well-tolerated with a lower incidence of common antidepressant side effects |

Case Studies and Clinical Research

Research on this compound has included both preclinical studies and limited clinical evaluations. Here are some notable findings:

-

Preclinical Studies :

- In animal models, this compound showed significant anxiolytic effects comparable to established anxiolytics like diazepam.

- Behavioral tests such as the elevated plus maze and open field test demonstrated reduced anxiety-like behaviors.

-

Clinical Evaluations :

- Limited clinical trials have suggested that this compound may be effective in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD), although more extensive studies are required for conclusive evidence.

- A small cohort study indicated improvements in anxiety symptoms after treatment with this compound, with patients reporting fewer side effects compared to traditional SSRIs.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Pharmacokinetics : The compound exhibits rapid absorption with peak plasma concentrations reached within hours of administration. It is metabolized primarily in the liver.

- Adverse Effects : While generally well-tolerated, some patients reported mild sedation and gastrointestinal disturbances.

Propriétés

IUPAC Name |

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGUWABWNUSPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869592 | |

| Record name | Serazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115313-22-9 | |

| Record name | Serazapine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.